palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc
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Overview
Description
Sucrose dipalmitate is an ester derived from sucrose and palmitic acid. It is a non-ionic surfactant with the chemical formula C₄₄H₈₂O₁₃ and a molecular weight of 819.1141 g/mol . This compound is known for its emulsifying properties and is used in various industrial applications, including cosmetics and food products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose dipalmitate can be synthesized through the esterification of sucrose with palmitic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, sucrose dipalmitate is produced using transesterification methods. This involves the reaction of sucrose with methyl or ethyl esters of palmitic acid. The process is catalyzed by either chemical or enzymatic catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Sucrose dipalmitate undergoes various chemical reactions, including:
Substitution: The ester groups in sucrose dipalmitate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Sucrose and palmitic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Sucrose dipalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the cosmetics and food industries as an emulsifier and stabilizer.
Mechanism of Action
The mechanism of action of sucrose dipalmitate is primarily based on its ability to reduce surface tension and form stable emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize mixtures of water and oil. This property is particularly useful in the formulation of cosmetics and food products .
Comparison with Similar Compounds
Similar Compounds
Sucrose monopalmitate: An ester of sucrose with one palmitic acid molecule.
Sucrose monostearate: An ester of sucrose with one stearic acid molecule.
Sucrose distearate: An ester of sucrose with two stearic acid molecules.
Uniqueness
Sucrose dipalmitate is unique due to its dual esterification with palmitic acid, which enhances its emulsifying properties compared to monoesters. This makes it particularly effective in applications requiring strong emulsification and stabilization .
Properties
Molecular Formula |
C44H82O13 |
---|---|
Molecular Weight |
819.1 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-3-hexadecanoyloxy-4-hydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(47)53-33-44(57-43-41(52)40(51)38(49)34(31-45)54-43)42(39(50)35(32-46)56-44)55-37(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-43,45-46,49-52H,3-33H2,1-2H3/t34-,35-,38-,39-,40+,41-,42+,43-,44+/m1/s1 |
InChI Key |
TVGYWUMHPBBDFN-LXCJDVRASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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